N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-2-4-16(5-3-15)17-6-9-19(10-7-17)27(23,24)22-18-8-11-20-21(14-18)26-13-12-25-20/h2-11,14,22H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZRJAIIKMUNOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4'-Methyl-[1,1'-Biphenyl]-4-Sulfonyl Chloride
The biphenyl sulfonyl chloride precursor is synthesized via a two-step process:
- Sulfonation of 4-Methylbiphenyl :
- Chlorination with Phosphorus Pentachloride (PCl₅) :
Coupling with 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The final sulfonamide is formed through nucleophilic substitution:
- Reaction Conditions :
- Workup and Purification :
Optimization of Reaction Parameters
Solvent and Base Selection
- Aqueous Na₂CO₃ vs. Organic Bases :
Aqueous Na₂CO₃ ensures efficient deprotonation of the amine while minimizing side reactions. Substituting with LiH in DMF (as in related syntheses) increases reaction rates but reduces yield due to hygroscopicity. - Polar Aprotic Solvents :
DMF accelerates coupling in non-aqueous conditions but complicates purification due to high boiling points.
Temperature and Stoichiometry
- Room Temperature vs. Reflux :
Reactions at 25°C prevent decomposition of heat-sensitive intermediates. Elevated temperatures (40–50°C) reduce reaction time but risk sulfonyl chloride hydrolysis. - Molar Ratios :
A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion, as excess chloride minimizes unreacted amine.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Analysis
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Purity (HPLC) | ≥95% | |
| Melting Point | 168–170°C |
Comparative Analysis of Methodologies
Aqueous vs. Non-Aqueous Synthesis
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The nitrogen atom in the sulfonamide group can be substituted with various alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Typically involve alkyl or aryl halides in the presence of DMF and LiH as a base and catalyst.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), while reducing agents may include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various N-substituted derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the benzodioxin and biphenyl rings.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Studied for its potential antibacterial and enzyme inhibitory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4’-methyl-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the folate synthesis pathway in bacteria by blocking the folate synthetase enzyme . This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and multiplication. In enzyme inhibition, the compound interacts with the active site of the target enzyme, disrupting its normal function .
Comparison with Similar Compounds
Structural Variations in Sulfonamide Derivatives
Sulfonamides with the 1,4-benzodioxin scaffold differ primarily in the substituents on the sulfonamide moiety and the N-alkyl/aralkyl groups. Key variations include:
- Aromatic substituents: Methyl (C₆H₄-CH₃), nitro (C₆H₄-NO₂), chloro (C₆H₄-Cl), and biphenyl (C₁₂H₉-CH₃) groups.
- N-substituents : Alkyl (e.g., bromoethyl, phenethyl) or aralkyl (e.g., 4-chlorobenzyl) chains.
These modifications influence lipophilicity, electronic effects, and steric bulk, thereby modulating biological activity .
Key Observations:
Antibacterial Activity :
- The 4-methylbenzenesulfonamide derivatives (e.g., Compound 3, 5a) show moderate activity against Gram-negative bacteria like E. coli and S. typhi. The bromoethyl substituent in 5a enhances potency compared to the parent compound 3 .
- The biphenyl group in the user’s compound may improve membrane penetration or target binding due to increased lipophilicity, though this requires experimental validation.
Enzyme Inhibition: Lipoxygenase inhibition is observed in compounds with bulky N-substituents (e.g., 5c, 5e), suggesting steric and electronic factors are critical .
Structural-Activity Relationships (SAR) :
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, synthesizing relevant research findings and case studies.
The compound is synthesized through a multi-step process involving the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with 4-methylbenzenesulfonyl chloride in an alkaline medium. The synthesis pathway includes:
- Initial Reaction : N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in the presence of sodium carbonate to form N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
- Derivatization : This product is further derivatized with various 2-bromo-N-(un/substituted-phenyl)acetamides to yield a series of sulfonamide derivatives .
| Property | Value |
|---|---|
| Molecular Formula | C15H15N2O3S |
| Molar Mass | 301.35 g/mol |
| Density | 1.233 g/cm³ |
| Melting Point | 114-115 °C |
Enzyme Inhibition Studies
Recent studies have evaluated the biological activity of this compound through its inhibitory effects on key enzymes associated with metabolic disorders and neurodegenerative diseases:
- Alpha-Glucosidase Inhibition : The compound showed significant inhibitory activity against alpha-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing Type 2 Diabetes Mellitus (T2DM) by slowing glucose absorption .
- Acetylcholinesterase Inhibition : It also demonstrated inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission and is often targeted in Alzheimer's disease treatments .
Case Studies and Research Findings
A series of in vitro studies have been conducted to assess the efficacy of this compound:
- Study on Colon Carcinoma Cells : In a study examining colon carcinoma cells treated with GCS inhibitors (including derivatives of the compound), it was observed that treatment led to a significant arrest in the cell cycle and reduced viability in cancer cell lines . The mechanism was linked to the depletion of glycosphingolipids (GSLs), which are essential for cell proliferation.
- Impact on Cell Cycle : The compound's derivatives were shown to influence cell cycle dynamics significantly. For instance, treatment with certain concentrations resulted in a marked increase in cells arrested at the G0/G1 phase while decreasing those in S and G2/M phases .
Q & A
Basic: What are the standard synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide?
The synthesis typically involves coupling a dihydrobenzodioxin amine with a biphenyl sulfonyl chloride derivative. Key steps include:
- Step 1: Preparation of 2,3-dihydro-1,4-benzodioxin-6-amine (core amine intermediate) via reduction or substitution reactions .
- Step 2: Reaction with 4’-methyl-[1,1’-biphenyl]-4-sulfonyl chloride under basic conditions (e.g., 10% Na₂CO₃) to maintain pH 9–10, facilitating nucleophilic substitution .
- Step 3: Purification via recrystallization or column chromatography.
Common solvents include dichloromethane or dimethylformamide, with yields optimized by controlling reaction time (12–24 hrs) and temperature (0–25°C) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Optimization requires Design of Experiments (DoE) methodologies to evaluate variables:
- Critical parameters: Temperature, solvent polarity, base strength (e.g., triethylamine vs. NaOH), and stoichiometry .
- Case study: A related sulfonamide synthesis achieved 85% yield by using a 1:1.2 molar ratio of amine to sulfonyl chloride in dichloromethane at 20°C for 18 hours .
- Statistical tools: Response surface methodology (RSM) identifies interactions between variables, while ANOVA validates significance .
Basic: What characterization techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons) and methyl groups (δ 2.3–2.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 408.12) .
- X-ray Crystallography: Resolves dihydrobenzodioxin and biphenyl conformations; interatomic distances (e.g., S–N bond ~1.63 Å) validate geometry .
Advanced: How does structural modification of the benzodioxin or biphenyl moieties affect biological activity?
- Structure-Activity Relationship (SAR) strategies:
- Benzodioxin modifications: Introducing electron-withdrawing groups (e.g., -F) enhances antimicrobial activity by increasing electrophilicity .
- Biphenyl substitutions: 4’-Methyl groups improve lipophilicity, correlating with blood-brain barrier penetration in neuroinflammation models .
- Computational methods: Density Functional Theory (DFT) calculates electrostatic potential maps to predict binding affinity to targets like cyclooxygenase-2 (COX-2) .
Basic: What analytical methods are used to assess stability under varying conditions?
- High-Performance Liquid Chromatography (HPLC): Monitors degradation products in acidic (pH 3) or oxidative (H₂O₂) conditions .
- Thermogravimetric Analysis (TGA): Determines thermal stability (decomposition >200°C) .
- UV-Vis Spectroscopy: Tracks absorbance changes (λmax ~270 nm) during photodegradation studies .
Advanced: How can contradictions in biological assay data (e.g., IC₅₀ variability) be resolved?
- Methodological validation:
- Control experiments: Use known inhibitors (e.g., celecoxib for COX-2) to calibrate assay systems .
- Dose-response curves: Fit data using nonlinear regression (e.g., Hill equation) to account for allosteric effects .
- Meta-analysis: Compare results across cell lines (e.g., HEK293 vs. RAW264.7) to identify cell-specific uptake or metabolism differences .
Basic: What are the key safety protocols for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonyl chloride vapors .
- Waste disposal: Neutralize acidic/byproduct residues before disposal in designated chemical waste containers .
Advanced: What computational tools predict the compound’s interactions with biological targets?
- Molecular docking (AutoDock Vina): Screens against Protein Data Bank (PDB) entries (e.g., COX-2: 5KIR) to identify binding poses .
- Molecular Dynamics (MD) simulations (GROMACS): Simulates ligand-protein stability over 100 ns trajectories, analyzing RMSD and hydrogen bond occupancy .
- ADMET prediction (SwissADME): Estimates bioavailability (%ABS >60) and cytochrome P450 inhibition risks .
Basic: How is the compound’s solubility profile determined for in vitro assays?
- Shake-flask method: Saturate PBS (pH 7.4) or DMSO with the compound, filter, and quantify via UV-Vis .
- LogP measurement: Reverse-phase HPLC correlates retention time with octanol-water partitioning (predicted LogP ~3.2) .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in sulfonylation)?
- Microwave-assisted synthesis: Reduces reaction time (30 mins vs. 18 hrs) and improves yield by 15–20% via enhanced thermal efficiency .
- Solid-supported reagents: Immobilized bases (e.g., PS-TBD) simplify purification and reduce side reactions .
- In situ FTIR monitoring: Tracks sulfonamide formation (disappearance of -SO₂Cl peak at 1370 cm⁻¹) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
